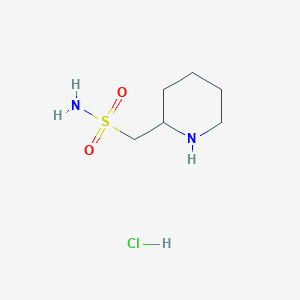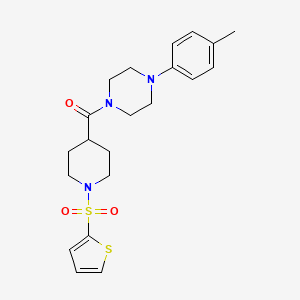![molecular formula C17H14FN3O4S B2620140 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 865248-72-2](/img/structure/B2620140.png)
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, a nitrobenzamide group, and a methoxyethyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The specific reactions that this compound can undergo would depend on the positions and reactivities of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group might make the compound more reactive, while the methoxyethyl group might affect its solubility .科学的研究の応用
Antimicrobial and Anticancer Properties
Thiazolide Derivatives and Their Impact on Cancer Cell Apoptosis : Research on thiazolides, a novel class of anti-infective agents, has shown that they possess not only potent antimicrobial activity but also the ability to induce cell death in colon carcinoma cell lines. This indicates a potential application in cancer research, particularly concerning the interaction with detoxification enzymes like GSTP1, which plays a critical role in thiazolide-induced apoptosis in colorectal tumor cells (Brockmann et al., 2014).
Antimicrobial Activities of Thiazolidinone Derivatives : A study on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones highlighted their significant antimicrobial activity against a broad spectrum of microorganisms, surpassing even some reference drugs in efficacy. This underscores the chemical family's potential in developing new antimicrobial agents (Liaras et al., 2011).
Synthesis and Drug Development
Synthesis of Fluorobenzamides : The creation of fluorobenzamides containing thiazole and thiazolidine has been explored for their promising antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Nitro Substituted Benzothiazole Derivatives : The synthesis and antimicrobial activity against Pseudomonas aeruginosa of novel nitro substituted benzothiazole derivatives have been documented. These compounds exhibit potent antibacterial activity, showcasing their potential in addressing infections caused by resistant microorganisms (Gupta, 2018).
Antiviral and Antiparasitic Applications
- Thiazolides Against Hepatitis B Virus : Thiazolides have been reported as novel antiviral agents, particularly against hepatitis B virus replication. This suggests that derivatives of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide could potentially be explored for their antiviral properties, contributing to the development of new therapeutic agents (Stachulski et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-25-9-8-20-15-13(18)6-3-7-14(15)26-17(20)19-16(22)11-4-2-5-12(10-11)21(23)24/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAHJKIJWJBFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)
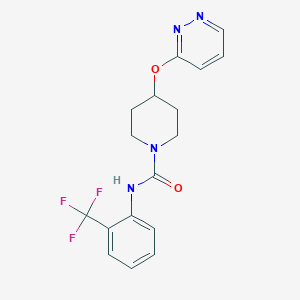
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)
![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)
![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)
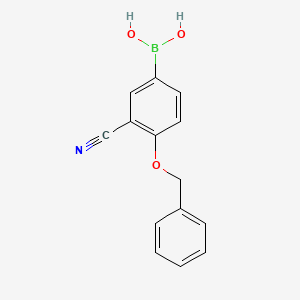
![[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B2620076.png)
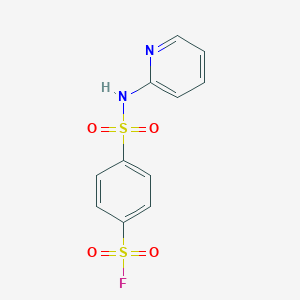
![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)
